molecular formula C12H13N3OS2 B2769659 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide CAS No. 1797981-54-4

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide

Cat. No.: B2769659
CAS No.: 1797981-54-4
M. Wt: 279.38
InChI Key: QHRKHOKDNJOMDX-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide (CAS 1797981-54-4) is a synthetic small molecule with a molecular formula of C12H13N3OS2 and a molecular weight of 279.38 g/mol . This compound features a distinct molecular architecture, incorporating both thiophene-3-carboxamide and a 1,3-thiazol-2-yl-substituted pyrrolidine, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research . The integration of the thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is of significant research interest due to its widespread presence in biologically active molecules . The thiazole moiety is known for its aromaticity, deriving from a system of π-electrons, and it is a key structural component in several therapeutic agents, contributing to various pharmacological activities . This specific compound serves as a versatile chemical intermediate for designing and synthesizing novel molecules targeting a range of diseases. Its structure is characterized by the SMILES notation O=C(c1cscc1)NC1CCN(C1)c1nccs1 . This product is offered with high purity and is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRKHOKDNJOMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and thiophene rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide.

Case Studies

  • Pancreatic Cancer : A study indicated that the compound significantly inhibited cell growth in pancreatic cancer models, suggesting its potential as a lead compound for further drug development.
  • Colon Carcinoma : Another investigation demonstrated that derivatives of thiazole exhibited remarkable activity against colon carcinoma cell lines, underscoring the importance of structural modifications in enhancing efficacy .

Anticonvulsant Properties

This compound has also been evaluated for its anticonvulsant properties.

Efficacy and Safety

Research indicates that compounds containing thiazole and pyrrolidine moieties show significant anticonvulsant activity in various animal models. For instance, one study reported that a related thiazole-integrated pyrrolidine derivative demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide .

Antimicrobial Activity

In addition to its anticancer and anticonvulsant properties, this compound exhibits antimicrobial activity.

Spectrum of Activity

Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacterial strains. The presence of the thiazole ring is crucial for enhancing the antimicrobial properties.

Notable Findings

A recent evaluation found that compounds similar to this compound displayed variable activity against several bacterial strains, indicating its potential as an antimicrobial agent in drug discovery.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may modulate voltage-dependent sodium and calcium channels, enhance GABA-mediated effects, or inhibit synaptic excitation mediated by ionotropic glutamate receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is unique due to its combination of thiazole, pyrrolidine, and thiophene rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazole ring : Contributes to the compound's biological activity.
  • Pyrrolidine moiety : Enhances interaction with biological targets.
  • Thiophene group : Known for its role in various pharmacological activities.

The molecular formula of this compound is C12H13N3OS2C_{12}H_{13}N_{3}OS_{2} with a molecular weight of 279.4 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of pancreatic cancer cells, indicating its effectiveness against specific cancer types .

Key Findings :

  • Mechanism : The compound may suppress pathways involved in cell proliferation and survival, particularly through the inhibition of VEGFR-2/PI3K/Akt signaling pathways .
CompoundIC50 (µg/mL)Cancer Type
This compound1.61 ± 1.92Pancreatic Cancer
Doxorubicin< 1.0Various

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties, showing variable activity against both Gram-positive and Gram-negative bacterial strains .

Research Insights :

  • Activity Spectrum : The compound's thiazole and thiophene moieties are critical for its antimicrobial efficacy.
Bacterial StrainActivity
Staphylococcus aureusModerate
Escherichia coliVariable

Structure–Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to the specific arrangement of its functional groups. Studies suggest that modifications to the thiazole and pyrrolidine components can significantly enhance its pharmacological properties.

Important Structural Features:

  • Electron-donating groups : Enhance cytotoxic activity.
  • Hydrophobic interactions : Important for binding with target proteins.

Study on Anticonvulsant Properties

A study investigated the anticonvulsant potential of thiazole-integrated pyrrolidine derivatives, including N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene derivatives. The results indicated promising anticonvulsant activity comparable to established medications .

Comparative Analysis

A comparative analysis with other thiazole-containing compounds revealed that N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene derivatives exhibited superior activity against certain cancer cell lines when compared to traditional chemotherapeutics.

Q & A

Q. What are the key synthetic challenges and optimization strategies for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide?

The synthesis of this compound involves coupling heterocyclic moieties (thiazole, pyrrolidine, and thiophene) via multistep reactions. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns during thiazole ring formation (e.g., avoiding isomerization) .
  • Yield Optimization : Adjusting reaction conditions (e.g., using DMF or ethanol as solvents, temperatures between 60–80°C) to minimize side products .
  • Purification : Employing column chromatography or recrystallization to isolate high-purity products, verified by HPLC (>95% purity) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from the thiophene ring (δ 7.2–7.5 ppm) and thiazole protons (δ 8.1–8.3 ppm) confirm connectivity .
    • ¹³C NMR : Carbonyl signals (δ ~165 ppm) validate the carboxamide group .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to confirm molecular formula .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility Testing : Use of DMSO/PBS mixtures to determine solubility thresholds for in vitro studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s biological activity?

  • Electron-Withdrawing Groups (EWGs) : Substituents like halogens (e.g., Cl) on the thiophene ring enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups on the pyrrolidine ring improve solubility but may reduce reactivity in hydrophobic binding pockets .
  • SAR Studies : Systematic substitution at the pyrrolidine C3 position (e.g., methyl, hydroxyl) can reveal optimal steric and electronic profiles for target engagement .

Q. What mechanistic hypotheses explain its potential antitumor activity?

  • Apoptosis Induction : Similar thiophene-carboxamide derivatives activate caspase-3/7 pathways in cancer cells, confirmed via flow cytometry and Western blotting .
  • Kinase Inhibition : Molecular docking predicts interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR), validated by enzymatic inhibition assays .
  • Oxidative Stress : ROS generation in cancer cells can be quantified using DCFH-DA probes .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Evaluate compound degradation in cell media using LC-MS to rule out false negatives .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR screening to identify unintended targets .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Thiazole FormationDMF, 80°C, 12 h6590
Carboxamide CouplingEthanol, RT, 6 h7895
Final PurificationColumn Chromatography (EtOAc)8598

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